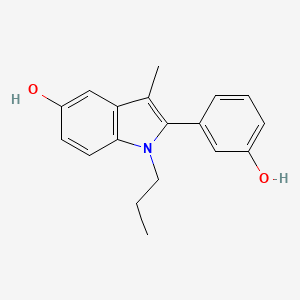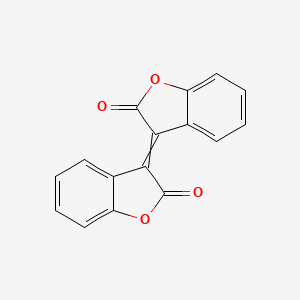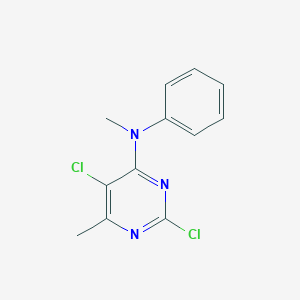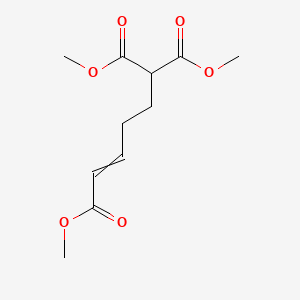
N,N'-Dimethyl-N,N'-bis(9-methyl-9H-purin-6-yl)methanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine: is a complex organic compound with a unique structure that includes two purine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine typically involves the reaction of 9-methyl-9H-purin-6-amine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted products.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine rings are of particular interest due to their similarity to naturally occurring nucleotides.
Medicine: The compound is being investigated for its potential therapeutic applications. Researchers are exploring its use in the treatment of various diseases, including cancer and viral infections.
Industry: In the industrial sector, N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds:
N,N,9-trimethyladenine: This compound has a similar structure but with different substituents on the purine ring.
N,N,N’,N’-tetramethylmethanediamine: Another related compound with a different arrangement of methyl groups.
Uniqueness: N,N’-Dimethyl-N,N’-bis(9-methyl-9H-purin-6-yl)methanediamine is unique due to its specific arrangement of purine rings and methyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable in various fields of research.
Propiedades
| 90275-19-7 | |
Fórmula molecular |
C15H18N10 |
Peso molecular |
338.37 g/mol |
Nombre IUPAC |
N,N'-dimethyl-N,N'-bis(9-methylpurin-6-yl)methanediamine |
InChI |
InChI=1S/C15H18N10/c1-22-7-20-10-12(22)16-5-18-14(10)24(3)9-25(4)15-11-13(17-6-19-15)23(2)8-21-11/h5-8H,9H2,1-4H3 |
Clave InChI |
HXKKXCBOHPZYHP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1N=CN=C2N(C)CN(C)C3=NC=NC4=C3N=CN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)








